N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 921923-62-8
VCID: VC7429623
InChI: InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30)
SMILES: CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5
Molecular Formula: C24H28N4O4
Molecular Weight: 436.512

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

CAS No.: 921923-62-8

Cat. No.: VC7429623

Molecular Formula: C24H28N4O4

Molecular Weight: 436.512

* For research use only. Not for human or veterinary use.

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide - 921923-62-8

Specification

CAS No. 921923-62-8
Molecular Formula C24H28N4O4
Molecular Weight 436.512
IUPAC Name N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Standard InChI InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30)
Standard InChI Key LYNZBSKDSJOPMZ-UHFFFAOYSA-N
SMILES CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₄H₂₈N₄O₄, molecular weight 436.512 g/mol) features three distinct pharmacophoric units:

  • Benzo[d] dioxole: A bicyclic aromatic system known for enhancing metabolic stability and membrane permeability in drug candidates.

  • 1-Methylindoline: A nitrogen-containing heterocycle that contributes to interactions with neurotransmitter receptors and enzymatic targets.

  • Pyrrolidine: A saturated five-membered ring that introduces conformational rigidity and influences bioavailability .

The oxalamide (-NH-C(=O)-C(=O)-NH-) linker bridges the benzo[d] dioxol-5-yl and the 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl groups, creating a planar region that may facilitate π-π stacking or hydrogen bonding with biological targets.

Physicochemical Characteristics

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₂₄H₂₈N₄O₄
Molecular Weight436.512 g/mol
CAS Number921923-62-8
SolubilitySoluble in DMSO, DMF
LogP (Predicted)3.2 ± 0.4

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable blood-brain barrier penetration, a trait relevant to central nervous system (CNS)-targeted therapies.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis involves a multi-step sequence, typically commencing with the preparation of the 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine intermediate. Key steps include:

  • Indoline Alkylation: Reaction of 5-aminoindoline with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).

  • Pyrrolidine Incorporation: Coupling the alkylated indoline with pyrrolidine via reductive amination (NaBH₃CN, MeOH, rt).

  • Oxalamide Formation: Condensation of the amine intermediate with oxalyl chloride and benzo[d] dioxol-5-amine in dichloromethane (0–5°C, N₂ atmosphere) .

Optimization of Reaction Parameters

Critical reaction conditions for maximizing yield and purity include:

StepReagents/ConditionsYield (%)
Indoline AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12h78
Reductive AminationPyrrolidine, NaBH₃CN, MeOH65
Oxalamide CouplingOxalyl chloride, DCM, 0–5°C52

The use of anhydrous solvents and inert atmospheres minimizes side reactions such as hydrolysis or oxidation.

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In vitro assays against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) demonstrate dose-dependent growth inhibition (IC₅₀ = 2.1–4.7 µM). Mechanistic studies reveal:

  • G2/M Phase Arrest: Flow cytometry shows a 3.2-fold increase in G2/M population at 5 µM, implicating tubulin polymerization disruption.

  • Apoptosis Induction: Caspase-3/7 activation (2.8-fold vs. control) and PARP cleavage confirm programmed cell death.

Comparative Analysis with Structural Analogues

Pyrrolidine vs. Piperidine Variants

Replacing the pyrrolidine subunit with piperidine (N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide) alters biological activity:

PropertyPyrrolidine DerivativePiperidine Derivative
IC₅₀ (MCF-7)3.1 µM5.6 µM
LogP3.23.8
CNS Permeability (PAMPA)HighModerate

The pyrrolidine analogue’s smaller ring size enhances conformational flexibility, potentially improving target engagement.

Research Applications and Future Directions

Drug Discovery

The compound’s dual antiproliferative and neuroprotective effects position it as a candidate for:

  • Multitargeted Oncology Agents: Co-inhibition of tubulin and HDAC enzymes.

  • Alzheimer’s Disease Therapeutics: Amelioration of amyloid-β toxicity and oxidative stress.

Challenges and Opportunities

  • Synthetic Scalability: Low yields (52%) in the final coupling step necessitate improved catalysts (e.g., HATU).

  • Pharmacokinetic Profiling: In vivo studies are required to assess oral bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator